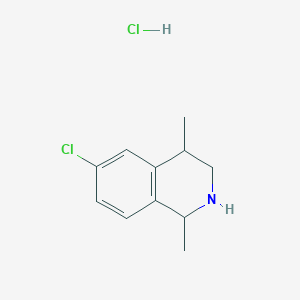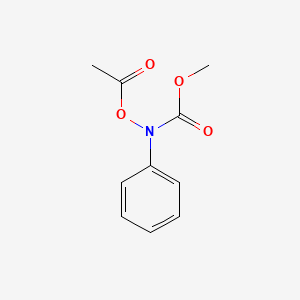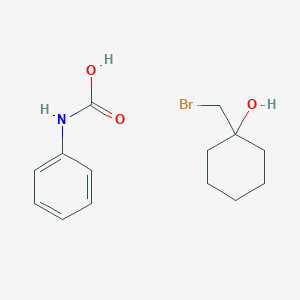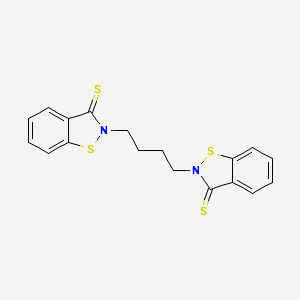![molecular formula C17H18N2O3 B14394305 N,N-Dimethyl-N'-[3-(2-oxo-2-phenylethoxy)phenyl]urea CAS No. 87476-00-4](/img/structure/B14394305.png)
N,N-Dimethyl-N'-[3-(2-oxo-2-phenylethoxy)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-N’-[3-(2-oxo-2-phenylethoxy)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a phenyl group, an oxo group, and a dimethylamino group attached to the urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-[3-(2-oxo-2-phenylethoxy)phenyl]urea typically involves the reaction of N,N-dimethylurea with 3-(2-oxo-2-phenylethoxy)aniline. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of N,N-Dimethyl-N’-[3-(2-oxo-2-phenylethoxy)phenyl]urea may involve large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and efficiency. The raw materials are carefully selected, and the reaction parameters are monitored to maintain the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-N’-[3-(2-oxo-2-phenylethoxy)phenyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted phenylureas, hydroxyl derivatives, and other functionalized compounds.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-N’-[3-(2-oxo-2-phenylethoxy)phenyl]urea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-N’-[3-(2-oxo-2-phenylethoxy)phenyl]urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets are subject to ongoing research, but it is believed that the compound’s structure allows it to bind effectively to its targets, thereby exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylurea: A simpler urea derivative with similar functional groups.
N-Phenylurea: Contains a phenyl group attached to the urea moiety.
N,N-Dimethyl-N’-phenylurea: Similar structure but lacks the oxo group.
Uniqueness
N,N-Dimethyl-N’-[3-(2-oxo-2-phenylethoxy)phenyl]urea is unique due to the presence of the oxo group and the specific arrangement of functional groups
Propiedades
Número CAS |
87476-00-4 |
|---|---|
Fórmula molecular |
C17H18N2O3 |
Peso molecular |
298.34 g/mol |
Nombre IUPAC |
1,1-dimethyl-3-(3-phenacyloxyphenyl)urea |
InChI |
InChI=1S/C17H18N2O3/c1-19(2)17(21)18-14-9-6-10-15(11-14)22-12-16(20)13-7-4-3-5-8-13/h3-11H,12H2,1-2H3,(H,18,21) |
Clave InChI |
NUKYHPWAPVTNQF-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)NC1=CC(=CC=C1)OCC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4aS,10bS)-7,9-Dimethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline](/img/structure/B14394235.png)



![Bicyclo[2.2.2]oct-2-ene, 2-bromo-](/img/structure/B14394251.png)
![Bis{2-[(2-hydroxyethyl)(methyl)amino]ethyl} methylarsonite](/img/structure/B14394260.png)

![2-[Oxo(phenyl)acetyl]benzamide](/img/structure/B14394279.png)

![2-[2-(2,3-Dichlorophenyl)hydrazinylidene]pyrrolidine-1-carbaldehyde](/img/structure/B14394295.png)

![Trimethyl[(2-methylcyclohex-2-en-1-yl)oxy]silane](/img/structure/B14394307.png)


